molecular formula C11H12N2OS B2449695 2-(Thian-4-yloxy)pyridine-4-carbonitrile CAS No. 2201693-32-3

2-(Thian-4-yloxy)pyridine-4-carbonitrile

Cat. No.: B2449695
CAS No.: 2201693-32-3
M. Wt: 220.29
InChI Key: KHFNBLZIVQQWBJ-UHFFFAOYSA-N
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Description

2-(Thian-4-yloxy)pyridine-4-carbonitrile is a versatile chemical compound with a unique structure that offers immense potential for diverse applications. This compound is characterized by the presence of a thian-4-yloxy group attached to a pyridine ring, which is further substituted with a carbonitrile group. Its unique structural features make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thian-4-yloxy)pyridine-4-carbonitrile typically involves the reaction of thian-4-ol with pyridine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, which acts as a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Thian-4-yloxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thian-4-yl alcohol derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

2-(Thian-4-yloxy)pyridine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is employed in the study of biological systems, where its unique structure allows for the investigation of enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Thian-4-yloxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(Thian-4-yloxy)pyridine-4-carbonitrile can be compared with other similar compounds, such as:

    2-(Thian-4-yloxy)pyridine-3-carbonitrile: Similar structure but with the carbonitrile group at the 3-position.

    2-(Thian-4-yloxy)pyridine-5-carbonitrile: Similar structure but with the carbonitrile group at the 5-position.

    2-(Thian-4-yloxy)pyridine-6-carbonitrile: Similar structure but with the carbonitrile group at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(thian-4-yloxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-8-9-1-4-13-11(7-9)14-10-2-5-15-6-3-10/h1,4,7,10H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFNBLZIVQQWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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